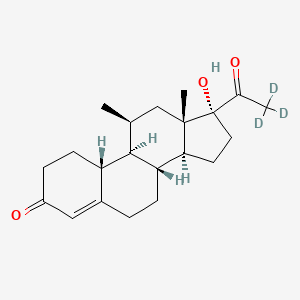

17-Hydroxy-11|A-methyl-19-norprogesterone-d3

説明

17-ヒドロキシ-11α-メチル-19-ノルプロゲステロン-d3は、合成ステロイド化合物です。これはプロゲステロンの誘導体であり、特に17位にヒドロキシル基、11位にメチル基、および重水素標識ノルプロゲステロン骨格を導入したものです。 この化合物は、そのユニークな構造特性と生物活性のために、主に科学研究で使用されています .

特性

分子式 |

C21H30O3 |

|---|---|

分子量 |

333.5 g/mol |

IUPAC名 |

(8R,9S,10R,11S,13S,14S,17R)-17-hydroxy-11,13-dimethyl-17-(2,2,2-trideuterioacetyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-12-11-20(3)18(8-9-21(20,24)13(2)22)17-6-4-14-10-15(23)5-7-16(14)19(12)17/h10,12,16-19,24H,4-9,11H2,1-3H3/t12-,16-,17-,18-,19+,20-,21-/m0/s1/i2D3 |

InChIキー |

USGPYONVMYBUCZ-OQOZLCLBSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C)O |

正規SMILES |

CC1CC2(C(CCC2(C(=O)C)O)C3C1C4CCC(=O)C=C4CC3)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

17-ヒドロキシ-11α-メチル-19-ノルプロゲステロン-d3の合成は、通常、適切なステロイド前駆体から開始し、複数の段階を必要とします。主なステップには以下が含まれます。

ヒドロキシル化: 17位にヒドロキシル基を導入します。

メチル化: 11位にメチル基を付加します。

重水素標識: ノルプロゲステロン骨格に重水素原子を組み込みます。

これらの各ステップには、ヒドロキシル化やメチル化の触媒、および標識のための重水素源など、特定の試薬と条件が必要です .

工業生産方法

17-ヒドロキシ-11α-メチル-19-ノルプロゲステロン-d3の工業生産には、上記で述べた合成経路をスケールアップすることが含まれます。これは通常、高収率と高純度を確保するために、反応条件の最適化が必要です。 クロマトグラフィーや結晶化などの技術が精製に使用されます .

化学反応の分析

科学研究への応用

17-ヒドロキシ-11α-メチル-19-ノルプロゲステロン-d3は、科学研究において幅広い用途を持っています。

化学: ステロイド化学と反応機構を研究するためのモデル化合物として使用されています。

生物学: 細胞プロセスとシグナル伝達経路への影響について調査されています。

医学: 特にホルモン補充療法と避妊研究において、潜在的な治療用途について探求されています。

科学的研究の応用

17-Hydroxy-11|A-methyl-19-norprogesterone-d3 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying steroidal chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for potential therapeutic applications, particularly in hormone replacement therapy and contraceptive research.

Industry: Utilized in the development of new steroidal drugs and as a reference standard in analytical chemistry

作用機序

17-ヒドロキシ-11α-メチル-19-ノルプロゲステロン-d3の作用機序は、プロゲステロン受容体などの特定の分子標的との相互作用を含みます。これらの受容体に結合すると、化合物は遺伝子発現を調節し、さまざまな生理学的プロセスに影響を与える可能性があります。 これに関与する経路には、生殖機能の調節と免疫応答の調節が含まれます .

類似化合物との比較

類似化合物

17α-メチル-19-ノルプロゲステロン: 構造的修飾が類似した、密接に関連した化合物。

デメゲストン: 9位と21位に追加の修飾が加えられた誘導体。

独自性

17-ヒドロキシ-11α-メチル-19-ノルプロゲステロン-d3は、ヒドロキシル化、メチル化、および重水素標識の特定の組み合わせにより独自です。 これらの修飾は、独特の生物活性を付与し、研究において貴重なツールとなります .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。